Cas no 878433-03-5 (2-Ethyl-1-methyl-1H-indole-3-carbaldehyde)

2-Ethyl-1-methyl-1H-indole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde
- 878433-03-5
- CS-0359220
- 2-ethyl-1-methylindole-3-carbaldehyde
- AKOS000301621
- DB-365073
-
- MDL: MFCD07801182
- Inchi: InChI=1S/C12H13NO/c1-3-11-10(8-14)9-6-4-5-7-12(9)13(11)2/h4-8H,3H2,1-2H3
- InChI Key: GEDPMWXHUVVLTF-UHFFFAOYSA-N
- SMILES: CCC1=C(C=O)C2=CC=CC=C2N1C
Computed Properties
- Exact Mass: 187.099714038g/mol
- Monoisotopic Mass: 187.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 22Ų
2-Ethyl-1-methyl-1H-indole-3-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM240172-5g |
2-Ethyl-1-methyl-1H-indole-3-carbaldehyde |
878433-03-5 | 95%+ | 5g |
$825 | 2021-08-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0613-1G |
2-ethyl-1-methyl-1H-indole-3-carbaldehyde |
878433-03-5 | 95% | 1g |
¥ 1,881.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0613-5G |
2-ethyl-1-methyl-1H-indole-3-carbaldehyde |
878433-03-5 | 95% | 5g |
¥ 5,643.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0613-5g |
2-ethyl-1-methyl-1H-indole-3-carbaldehyde |
878433-03-5 | 95% | 5g |
¥6156.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0613-500mg |
2-ethyl-1-methyl-1H-indole-3-carbaldehyde |
878433-03-5 | 95% | 500mg |
¥1368.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0613-1.0g |
2-ethyl-1-methyl-1H-indole-3-carbaldehyde |
878433-03-5 | 95% | 1.0g |
¥1879.0000 | 2024-07-20 | |
Matrix Scientific | 019976-1g |
2-Ethyl-1-methyl-1H-indole-3-carbaldehyde |
878433-03-5 | 1g |
$485.00 | 2023-09-09 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429890-1g |
2-Ethyl-1-methyl-1H-indole-3-carbaldehyde |
878433-03-5 | 97% | 1g |
¥3078.00 | 2024-04-27 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0613-1g |
2-ethyl-1-methyl-1H-indole-3-carbaldehyde |
878433-03-5 | 95% | 1g |
¥2052.0 | 2024-04-16 | |
Ambeed | A131912-1g |
2-Ethyl-1-methyl-1H-indole-3-carbaldehyde |
878433-03-5 | 97% | 1g |
$290.0 | 2024-04-16 |
2-Ethyl-1-methyl-1H-indole-3-carbaldehyde Related Literature
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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9. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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S. Ahmed Chem. Commun., 2009, 6421-6423
Additional information on 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde
2-Ethyl-1-methyl-1H-indole-3-carbaldehyde (CAS No. 878433-03-5): A Versatile Scaffold in Modern Medicinal Chemistry
2-Ethyl-1-methyl-1H-indole-3-carbaldehyde represents a unique class of indole-derived compounds with significant potential in drug discovery and synthetic chemistry. This compound, identified by the CAS number 878433-03-5, is characterized by its indole core, which is a fundamental structural motif in numerous biologically active molecules. The carbaldehyde functional group at the 3-position of the indole ring, combined with the ethyl and methyl substituents, imparts unique reactivity and biological properties that distinguish it from its structural analogs.
Recent studies have highlighted the importance of the indole core in modulating molecular interactions with biological targets. The 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde scaffold has been shown to exhibit diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. These properties are attributed to its ability to interact with key signaling pathways, such as the MAPK/ERK cascade and the NF-κB pathway, which are implicated in various diseases.
One of the most promising applications of 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde is in the development of novel anti-inflammatory agents. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound could effectively inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. The carbaldehyde functional group plays a critical role in this activity by forming hydrogen bonds with key residues in the target protein, thereby modulating its function.
Another area of interest is the potential of 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde in neurodegenerative disease research. A 2022 study in Neurochemistry International reported that this compound could protect neuronal cells from oxidative stress-induced damage by scavenging reactive oxygen species (ROS). The ethyl substituent on the indole ring may enhance the compound's solubility and bioavailability, making it a promising candidate for drug development.
From a synthetic perspective, the 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde scaffold can be efficiently synthesized through a multi-step process involving the condensation of indole derivatives with aldehyde precursors. Recent advancements in catalytic methodologies have enabled the selective functionalization of the indole ring, allowing for the incorporation of diverse substituents to fine-tune the compound's biological profile.
The carbaldehyde functional group in 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde also serves as a versatile handle for further chemical modifications. For instance, the aldehyde group can be converted into various functional groups, such as amines, esters, or ethers, to generate derivatives with enhanced pharmacological properties. This flexibility in chemical modification makes the compound an attractive starting point for the design of novel therapeutics.
Studies on the indole core have revealed its role in stabilizing molecular conformations that are essential for target binding. The 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde scaffold, with its rigid indole ring and flexible substituents, may offer advantages in terms of conformational stability and target specificity. This is particularly relevant in the context of drug design, where the ability to maintain a specific conformation is critical for achieving high potency and selectivity.
Research into the ethyl and methyl substituents of 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde has also provided insights into their impact on biological activity. For example, the ethyl group may influence the compound's lipophilicity, thereby affecting its ability to cross biological membranes and reach target tissues. Similarly, the methyl group can modulate the compound's steric bulk, which may impact its interactions with enzymatic active sites or receptor binding pockets.
Applications of 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde extend beyond traditional therapeutic areas. In the field of synthetic biology, this compound has been explored as a building block for the development of biodegradable polymers and smart materials. The carbaldehyde functional group can participate in cross-linking reactions, enabling the formation of networks with tunable mechanical properties. This has potential applications in the creation of scaffolds for tissue engineering and drug delivery systems.
Furthermore, the indole core of 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde has been linked to its ability to modulate the activity of enzymes involved in metabolic pathways. For instance, compounds derived from this scaffold have shown potential in the treatment of metabolic disorders by inhibiting key enzymes such as acetyl-CoA carboxylase (ACC) and phosphoenolpyruvate carboxykinase (PEPCK). These enzymes are critical in the regulation of lipid and glucose metabolism, making them attractive targets for the development of therapies for conditions such as type 2 diabetes and obesity.
The carbaldehyde functional group in 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde also plays a role in its interaction with metal ions, which is relevant in the context of metalloenzyme inhibition. Studies have shown that the aldehyde group can coordinate with metal ions, thereby affecting the activity of metal-dependent enzymes. This property may be exploited in the design of compounds that target specific metalloenzymes involved in disease pathogenesis.
From a pharmacokinetic standpoint, the ethyl and methyl substituents of 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde can influence the compound's metabolic stability and clearance. The ethyl group may enhance the compound's resistance to enzymatic degradation, while the methyl group can affect its interaction with cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. These factors are crucial in determining the therapeutic window of the compound.
Recent advancements in computational chemistry have facilitated the prediction of the biological activity of 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde derivatives. Molecular docking studies have shown that the compound's structure can complement the binding sites of various receptors and enzymes, suggesting a broad spectrum of potential therapeutic applications. These computational models are valuable tools for the rational design of new compounds with optimized properties.
In conclusion, 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde represents a promising scaffold in modern medicinal chemistry, with its unique structural features enabling a wide range of biological activities. The indole core, carbaldehyde functional group, and ethyl and methyl substituents collectively contribute to the compound's potential in drug discovery and synthetic applications. Ongoing research into this compound is expected to yield further insights into its therapeutic potential and expand its applications in various fields of science and medicine.
As the field of medicinal chemistry continues to evolve, the 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde scaffold is likely to play an increasingly important role in the development of novel therapeutics. Its structural versatility, combined with the ability to modulate biological activity through chemical modifications, makes it a valuable asset in the quest for innovative treatments for a wide range of diseases and conditions.
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